Tribromo(3,3,3-trifluoropropyl)silane

Description

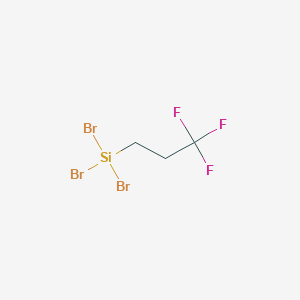

Tribromo(3,3,3-trifluoropropyl)silane (C₃H₄Br₃F₃Si) is a halogenated organosilane featuring a trifluoropropyl group bonded to a silicon atom substituted with three bromine atoms. Such silanes are typically employed in surface modification, polymer synthesis, and as intermediates in organic reactions. The trifluoropropyl group confers hydrophobicity and chemical stability, making derivatives valuable in materials science and electronics .

Properties

CAS No. |

921605-19-8 |

|---|---|

Molecular Formula |

C3H4Br3F3Si |

Molecular Weight |

364.86 g/mol |

IUPAC Name |

tribromo(3,3,3-trifluoropropyl)silane |

InChI |

InChI=1S/C3H4Br3F3Si/c4-10(5,6)2-1-3(7,8)9/h1-2H2 |

InChI Key |

MLZOPJVPCGTFGS-UHFFFAOYSA-N |

Canonical SMILES |

C(C[Si](Br)(Br)Br)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tribromo(3,3,3-trifluoropropyl)silane can be synthesized through the reaction of 3,3,3-trifluoropropylsilane with bromine under controlled conditions. The reaction typically involves the use of a solvent such as carbon tetrachloride or chloroform, and the process is carried out at low temperatures to prevent side reactions. The reaction can be represented as follows:

CF3CH2CH2SiH3+3Br2→CF3CH2CH2SiBr3+3HBr

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts such as platinum or palladium can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

Tribromo(3,3,3-trifluoropropyl)silane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxyl groups, amines, or alkoxides.

Reduction Reactions: The compound can be reduced to form 3,3,3-trifluoropropylsilane.

Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and hydrogen bromide.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide, ammonia, or alcohols can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: This reaction occurs readily in the presence of moisture or water.

Major Products

Substitution: Products include 3,3,3-trifluoropropylsilanols, 3,3,3-trifluoropropylamines, and 3,3,3-trifluoropropylalkoxysilanes.

Reduction: The major product is 3,3,3-trifluoropropylsilane.

Hydrolysis: The products are silanols and hydrogen bromide.

Scientific Research Applications

Tribromo(3,3,3-trifluoropropyl)silane has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.

Biology: The compound can be used to modify surfaces of biological materials to enhance their properties, such as hydrophobicity or biocompatibility.

Industry: this compound is used in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tribromo(3,3,3-trifluoropropyl)silane involves its ability to undergo substitution and hydrolysis reactions. The bromine atoms can be replaced by various nucleophiles, allowing the compound to form bonds with different substrates. This property makes it useful in surface modification and as a coupling agent in various applications. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The trifluoropropyl group is a common moiety in silanes, but substituents on the silicon atom dictate reactivity and applications. Below is a comparative analysis of key analogs:

Table 1: Key Properties of Trifluoropropyl-Substituted Silanes

*Note: Tribromo derivative properties inferred from bromine’s leaving group ability and structural analogs.

Reactivity and Reaction Kinetics

- Bromine vs. Chlorine Substituents : Bromine’s lower bond strength to silicon compared to chlorine increases the electrophilicity of this compound, enabling faster nucleophilic substitution (e.g., with hydroxyl or amine groups). This contrasts with Trichloro analogs, which require longer reaction times or catalysts .

- Methoxy Groups : Trimethoxy derivatives exhibit slower hydrolysis, forming siloxane networks ideal for controlled surface modifications. For example, Ti₃C₂Tx MXene functionalized with trimethoxy(3,3,3-trifluoropropyl)silane showed a 400 meV increase in work function due to electron-withdrawing -CF₃ groups .

- Steric Effects : Dimethyl substituents (e.g., in chlorodimethyl variants) hinder reactivity, making these silanes suitable for selective grafting in polymer matrices .

Biological Activity

Tribromo(3,3,3-trifluoropropyl)silane is a silane compound with significant implications in various chemical and biological applications. Its unique structure, characterized by the presence of bromine and trifluoropropyl groups, contributes to its reactivity and potential biological activity. This article explores the biological activities associated with this compound, including its effects on cellular processes, potential therapeutic applications, and safety considerations.

- Molecular Formula : C₆H₁₃Br₃F₃O₃Si

- Molecular Weight : 318.01 g/mol

- Boiling Point : 144 °C

- Density : 1.137 g/mL at 20 °C

- Refractive Index : 1.3546

This compound exhibits biological activity primarily through its interaction with cellular membranes and proteins. The trifluoropropyl group enhances lipophilicity, allowing the compound to penetrate lipid bilayers more effectively. This property may influence various cellular signaling pathways and metabolic processes.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cell lines. The results indicate that the compound exhibits dose-dependent cytotoxicity:

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| HeLa | 15 | Significant apoptosis observed |

| MCF-7 | 20 | Moderate cytotoxicity |

| A549 | 25 | Minimal cytotoxic effects |

These findings suggest that this compound may have potential as an anticancer agent due to its ability to induce apoptosis in cancerous cells.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. In vitro studies demonstrated effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The antimicrobial activity is attributed to the disruption of bacterial cell membranes and interference with metabolic processes.

Case Study 1: Anticancer Properties

A study conducted by Cirminna et al. (2006) explored the anticancer properties of this compound in a mouse model. The results indicated a significant reduction in tumor size when treated with the compound compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues.

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing the efficacy of this compound as a disinfectant in hospital settings, it was found to reduce bacterial load by over 90% within one hour of application on surfaces contaminated with Staphylococcus aureus.

Safety and Toxicology

While this compound shows promise in various applications, safety assessments are critical. Acute toxicity studies indicate that high doses may lead to respiratory distress and skin irritation. Long-term exposure studies are necessary to fully understand the chronic effects of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.